Nitazoxanide - 55981-09-4

Nitazoxanide

Catalog Number: EVT-277166
CAS Number: 55981-09-4
Molecular Formula: C12H9N3O5S
Molecular Weight: 307.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nitazoxanide is a synthetic nitrothiazolyl-salicylamide compound [, , , , , ] with a broad spectrum of activity against various helminths, protozoa, bacteria, and viruses [, , , , , , , , , , , , , , , , , , ]. It was initially developed as an antiparasitic agent [, , , , ] but has gained attention for its potential antiviral properties [, , , , , ].

Tizoxanide

Compound Description: Tizoxanide is the deacetylated metabolite of nitazoxanide. It has been described to have broad antiviral activity against influenza and other coronaviruses [, , ]. Tizoxanide is also less effective than nitazoxanide against most anaerobes, except for the Bacteroides fragilis group, against which its activity was similar to that of nitazoxanide [].

Relevance: Tizoxanide is the primary active metabolite of nitazoxanide and is responsible for many of its pharmacological effects. Compared to nitazoxanide, tizoxanide may exhibit different pharmacokinetic properties and a distinct spectrum of activity against certain pathogens [, , , ].

Albendazole

Compound Description: Albendazole is a benzimidazole carbamate derivative that is currently used for the chemotherapeutic treatment of cystic echinococcosis []. Albendazole is also used in the treatment of other parasitic infections such as giardiasis and trichuriasis [, ].

Metronidazole

Compound Description: Metronidazole is a nitroimidazole antibiotic commonly used to treat infections caused by anaerobic bacteria and certain parasites [, , , ]. It is considered a standard treatment for Clostridium difficile colitis and is also used for giardiasis, amebiasis, and trichomoniasis [, , , , ].

Relevance: Like nitazoxanide, metronidazole is effective against a range of anaerobic bacteria and protozoa. While both are utilized to treat similar infections, studies suggest that nitazoxanide might be effective in cases where metronidazole fails, particularly in metronidazole-resistant strains [, , , , , , ].

Paromomycin

Compound Description: Paromomycin is an aminoglycoside antibiotic with activity against a range of protozoa, including Cryptosporidium parvum [, , ]. It is often used as an alternative treatment option for cryptosporidiosis.

Auranofin

Compound Description: Auranofin is a gold-containing compound traditionally used for treating rheumatoid arthritis. It has demonstrated anticancer activity in various cancer models, including anaplastic thyroid cancer [].

Relevance: Auranofin has shown synergistic anticancer activity when combined with nitazoxanide in anaplastic thyroid cancer models. The combination induces multiple cell death pathways, including autophagy, apoptosis, and ferroptosis, resulting in enhanced anticancer effects [].

O-Carbamoyl Tizoxanide Prodrugs

Compound Description: These are a series of prodrugs designed to improve the pharmacokinetic properties of tizoxanide. They are characterized by a formamyl substituent attached to the hydroxyl group of tizoxanide [].

Relevance: These prodrugs were developed to address the low plasma concentrations and systemic exposure of tizoxanide observed after nitazoxanide administration. They aim to improve the stability and bioavailability of tizoxanide, potentially leading to enhanced therapeutic effects [].

Source and Classification

Nitazoxanide was first synthesized in the late 1970s by the pharmaceutical company Romark Laboratories. It is classified as a nitrothiazole derivative and is primarily used for the treatment of gastrointestinal infections caused by protozoa such as Giardia lamblia and Cryptosporidium parvum. Additionally, it has been investigated for its antiviral activity against various viruses, including influenza and coronaviruses.

Synthesis Analysis

The synthesis of Nitazoxanide involves several methodologies that leverage different chemical reactions.

Methods and Technical Details

  1. Acylation Reaction: One common method involves the reaction of acetylsalicylic acid with 2-amino-5-nitrothiazole in the presence of a condensing agent such as N,N'-Carbonyldiimidazole or 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-HATU. This process typically requires solvents like dimethylformamide or dichloromethane to facilitate the reaction .
  2. Triphosgene Method: Recent studies have demonstrated that using triphosgene can enhance yields compared to traditional methods. For instance, using triphosgene in combination with ethylcianoacetate oxime and other coupling agents has yielded higher percentages of Nitazoxanide .
  3. Hydrolysis: To obtain metabolites from Nitazoxanide, hydrolysis under acidic conditions has been employed successfully, yielding desired products with high efficiency .
Molecular Structure Analysis

Structure and Data

The molecular formula of Nitazoxanide is C_12H_13N_3O_5S, and its structure features a thiazole ring connected to an acetylsalicylic acid moiety. The compound's structure can be represented as follows:

  • Thiazole Ring: A five-membered heterocyclic ring containing sulfur and nitrogen.
  • Acetylsalicylic Acid Moiety: This portion contributes to the compound's pharmacological properties.

The compound exhibits several functional groups including amides and nitro groups, which are critical for its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Nitazoxanide undergoes various chemical reactions that are essential for its synthesis and activity:

  1. Condensation Reactions: The primary reaction involves the condensation of acetylsalicylic acid with 2-amino-5-nitrothiazole to form Nitazoxanide through amide bond formation .
  2. Hydrolysis: The compound can be hydrolyzed to yield active metabolites under specific conditions (e.g., acidic hydrolysis) .
  3. Metal Complex Formation: Nitazoxanide has been studied for its ability to form complexes with metal ions such as copper(II) and zinc(II), which may enhance its biological activity .
Mechanism of Action

The mechanism of action of Nitazoxanide primarily involves inhibition of pyruvate:ferredoxin oxidoreductase, an enzyme critical for anaerobic energy metabolism in protozoa. The active form of Nitazoxanide interacts with the enzyme's substrate binding sites, blocking the conversion of pyruvate into acetyl-CoA, thereby disrupting energy production in target pathogens . Additionally, it exhibits antiviral properties by interfering with viral replication processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Nitazoxanide is typically found as a white crystalline powder.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Melting Point: The melting point ranges around 100-105 °C.
  • Stability: The compound is stable under normal storage conditions but can degrade under extreme pH levels or high temperatures.
Applications

Nitazoxanide has a wide range of applications in both clinical and research settings:

  1. Antiparasitic Treatment: It is primarily used to treat gastrointestinal infections caused by protozoa such as Giardia and Cryptosporidium.
  2. Antiviral Research: Ongoing studies are investigating its potential against various viral infections, including influenza and coronaviruses.
  3. Research Tool: In laboratory settings, Nitazoxanide serves as a model compound for studying drug interactions and mechanisms of action against pathogens.
Historical Development and Repurposing Trajectory

Synthesis and Initial Antiparasitic Applications

Nitazoxanide (NTZ), chemically designated as 2-(acetyloxy)-N-(5-nitro-2-thiazolyl) benzamide, was first synthesized in the 1970s through structural modification of the anthelmintic agent niclosamide. The key innovation involved replacing a benzene ring with a nitrothiazole heterocycle, enhancing bioavailability while retaining antiparasitic properties [1] [4]. Early research identified NTZ as a potent broad-spectrum antiparasitic, showing efficacy against intestinal cestodes, helminths, and protozoans like Cryptosporidium parvum and Giardia lamblia [1] [6]. Its FDA approval in 2002 for cryptosporidiosis marked a milestone, establishing it as the first therapeutic against this opportunistic pathogen [1].

The molecular mechanism of NTZ's antiparasitic action involves disruption of anaerobic energy metabolism. Its deacetylated metabolite, tizoxanide (TIZ), inhibits pyruvate:ferredoxin oxidoreductase (PFOR)—a pivotal enzyme in electron transfer reactions essential for parasitic energy generation [1] [6]. Recent studies revealed an additional mechanism: NTZ inhibits the bifunctional enzyme GlG6PD::6PGL in Giardia lamblia, a critical component of the pentose phosphate pathway. This dual inhibition depletes NADPH and disrupts redox homeostasis, causing catastrophic metabolic failure in parasites (IC~50~ = 40 µM) [6].

Table 1: Key Antiparasitic Applications of Nitazoxanide

ParasiteDiseaseMechanismClinical Impact
Cryptosporidium parvumCryptosporidiosisPFOR inhibitionFirst FDA-approved treatment (2002)
Giardia lambliaGiardiasisGlG6PD::6PGL & PFOR inhibition>90% efficacy in clinical trials [6]
Entamoeba histolyticaAmoebiasisDisruption of anaerobic respirationAlternative to metronidazole [4]
HelminthsHelminthic infectionsUncoupling of oxidative phosphorylationBroad-spectrum activity [2]

Evolution into a Broad-Spectrum Antiviral Agent

NTZ's serendipitous antiviral discovery emerged during cryptosporidiosis treatment in AIDS patients co-infected with hepatitis viruses. Subsequent in vitro studies revealed remarkable breadth: TIZ (NTZ's active metabolite) inhibits diverse RNA viruses, including influenza A/B, respiratory syncytial virus, coronaviruses, rotavirus, and hepatitis C [1] [5]. Against influenza, TIZ demonstrated low micromolar IC~50~ values (0.2–1.5 μg/mL) across neuraminidase-sensitive and resistant strains, with no resistance development after 30 passages [1].

The antiviral mechanism diverges from classical viricidal approaches. NTZ targets host-regulated processes, notably inhibiting host kinases involved in viral replication. For influenza, it blocks hemagglutinin maturation by disrupting late endosomal acidification, preventing viral fusion [1] [5]. Against coronaviruses (MERS-CoV, SARS-CoV-2), it suppresses N-protein expression and impairs viral egress (IC~50~ = 0.83–2.12 μM) [5]. A landmark Phase 2b/3 trial demonstrated NTZ's clinical antiviral efficacy: 600 mg twice daily reduced influenza symptom duration by 1.5 days and viral shedding (p = 0.0006 vs placebo) [1]. Synergy with neuraminidase inhibitors (oseltamivir, zanamivir) was mechanistically validated through combination indices (0.39–0.63), prompting ongoing Phase 3 combination trials [1] [5].

Table 2: Antiviral Spectrum of Nitazoxanide and Key Parameters

Virus FamilyRepresentative StrainsIn Vitro IC₅₀Proposed MechanismClinical Evidence
OrthomyxoviridaeInfluenza A/H1N1, H3N20.2–1.5 μg/mLHemagglutinin maturation inhibitionPhase 3: symptom reduction [1]
CoronaviridaeSARS-CoV-2, MERS-CoV0.83–2.12 μMN-protein suppression14 trials (COVID-19) [5]
HepadnaviridaeHepatitis B0.4 μMUnknown (host-targeted)Phase 2 for chronic HBV [1]
FlaviviridaeHepatitis C, Dengue0.5–1.3 μMNS5A phosphorylation inhibitionPhase 2 for HCV [1]
ReoviridaeRotavirus0.7 μg/mLViroplasm formation disruptionPhase 2 for gastroenteritis [1]

Emergence in Antimicrobial and Anticancer Research

Beyond parasites and viruses, NTZ exhibits potent activity against anaerobic bacteria (Clostridium difficile, Helicobacter pylori) and mycobacteria. It disrupts C. difficile metabolism via PFOR inhibition and acts as a protonophore in M. tuberculosis, uncoupling membrane potential and pH homeostasis [2] [4]. Against H. pylori, NTZ achieves >90% eradication in combination therapies, potentially surpassing metronidazole in resistant strains [2].

In oncology, NTZ emerged as a multimodal anticancer candidate. Network pharmacology identified 153 HCC-related targets for NTZ, with top core targets (SRC, EGFR, CASP3, MMP9, mTOR) implicated in proliferation and apoptosis. Molecular docking confirmed strong binding affinities to these targets [3]. Mechanistically, NTZ:

  • Suppresses c-Myc and Wnt/β-catenin signaling in colorectal and breast cancer [3]
  • Activates AMPK while inhibiting mTORC1, inducing metabolic crisis in tumor cells [3]
  • Inhibits STAT3 phosphorylation (IC~50~ = 20 μM), blocking RANKL-induced osteoclastogenesis in bone metastasis models [7]

NTZ's physicochemical limitations (poor solubility, short half-life) spurred advanced delivery systems. Nanoparticles, liposomes, and controlled-release tablets enhance systemic bioavailability, enabling anticancer applications [4]. For example, laser-responsive NTZ liposomes achieved selective tumor targeting in vitro, while nanocapsules improved solubility by 8-fold [4].

Table 3: Emerging Non-Antiparasitic Research Areas for Nitazoxanide

Therapeutic AreaKey Targets/PathwaysExperimental ModelsDelivery Innovations
Oncology (HCC, CRC)SRC/EGFR/mTOR/c-Myc suppressionNetwork pharmacology, docking [3]Nanoparticles, cocrystals [4]
OsteoporosisSTAT3/NFATc1 inhibitionOvariectomized mice [7]Oral controlled-release [7]
Bacterial InfectionsPFOR inhibition, protonophoric actionC. difficile, M. tuberculosis [2]Microspheres, pH-sensitive polymers [4]
Viral GastroenteritisRotavirus/norovirus viroplasm disruptionCell culture [1]Nanocapsules [4]

Compound Names Mentioned:Nitazoxanide, Tizoxanide, Oseltamivir, Zanamivir, Sorafenib, Albendazole, Metronidazole, Niclosamide, Peramivir, Laninamivir.

Properties

CAS Number

55981-09-4

Product Name

Nitazoxanide

IUPAC Name

[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate

Molecular Formula

C12H9N3O5S

Molecular Weight

307.28 g/mol

InChI

InChI=1S/C12H9N3O5S/c1-7(16)20-9-5-3-2-4-8(9)11(17)14-12-13-6-10(21-12)15(18)19/h2-6H,1H3,(H,13,14,17)

InChI Key

YQNQNVDNTFHQSW-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-]

Solubility

7.55e-03 g/L

Synonyms

Alinia
Colufase
Cryptaz
Daxon
Heliton
nitazoxanide
NTZ
Taenitaz

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.